molecular formula C5H6ClN3 B1287403 2-(Chloromethyl)pyrimidin-4-amine CAS No. 79651-35-7

2-(Chloromethyl)pyrimidin-4-amine

Cat. No. B1287403
Key on ui cas rn: 79651-35-7
M. Wt: 143.57 g/mol
InChI Key: JWAQENUKTAOJST-UHFFFAOYSA-N
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Patent
US09326986B2

Procedure details

A solution of 2-chloroacetimidamide dihydrochloride 124 (250.0 g, 1.51 mol), 2-chloroacrylonitrile 125 (171 g, 1.95 mol) and triethylamine (490 g, 4.8 mol) in anhydrous ethanol (600 mL) was heated at reflux for 30 min. The solvent was removed in vacuo and the residue was purified by flash chromatography (dichloromethane:methanol=30:1) to give 126 (39.0 g, 18% yield).
Name
2-chloroacetimidamide dihydrochloride
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Yield
18%

Identifiers

REACTION_CXSMILES
Cl.Cl.[Cl:3][CH2:4][C:5](=[NH:7])[NH2:6].Cl[C:9](=[CH2:12])[C:10]#[N:11].C(N(CC)CC)C>C(O)C>[Cl:3][CH2:4][C:5]1[N:6]=[C:10]([NH2:11])[CH:9]=[CH:12][N:7]=1 |f:0.1.2|

Inputs

Step One
Name
2-chloroacetimidamide dihydrochloride
Quantity
250 g
Type
reactant
Smiles
Cl.Cl.ClCC(N)=N
Name
Quantity
171 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
490 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (dichloromethane:methanol=30:1)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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